Ergosterol
Description
Ergosterol is a fungal-specific sterol critical for maintaining membrane fluidity, integrity, and function in fungi. It serves as a precursor to vitamin D₂ in humans and is a primary target for antifungal agents due to its absence in mammalian cells, where cholesterol is the dominant membrane sterol . This compound biosynthesis involves a complex pathway starting from squalene and progressing through lanosterol, with key enzymes like CYP51 (lanosterol 14α-demethylase) serving as targets for azole antifungals .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVPQKQSNYMLRS-APGDWVJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878679 | |
| Record name | Ergosterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90878679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; Turns yellow on exposure to light and air; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Ergosterol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Ergosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
250 °C at 0.01 mm Hg | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in ethanol, ethyl ether, petroleum ether; soluble in benzene, chloroform, One gram dissolves in 660 mL alcohol, in 45 mL boiling alcohol, in 70 mL ether, in 39 mL boiling ether, in 31 mL chloroform., 16 mg/mL | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ergosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.04 | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The best crystalline form contains 1 1/2 molecules of water ... | |
| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Small hydrated plates from alcohol, in hydrated needles from ether. The best crystalized form contains 1 1/2 mol H2O, Platelets from water, alcohol; needles from ethyl ether, Colorless crystals | |
CAS No. |
57-87-4 | |
| Record name | Ergosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ergosterol | |
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| Record name | Ergosterol | |
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| Record name | Ergosterol | |
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| Record name | Ergosterol | |
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| Record name | ERGOSTEROL | |
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| Record name | ERGOSTEROL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ergosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 °C, MP: 168 °C. Complete removal from water is almost impossible and results in an amorphous mass, melting range 166-183 °C. ... Precipitated by digitonin. Affected by light and air, turns yellow. Oxygen forms peroxides and hydrogen may form polyhydro compounds. | |
| Record name | Ergosterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04038 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | ERGOSTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ergosterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergosterol can be synthesized through various methods, including fermentation and chemical synthesis. One method involves the fermentation of Fusarium species, where the fermentation culture lasts for 144 to 240 hours. The culture medium typically includes glucose, ammonium sulfate, yeast extract, magnesium sulfate, and ferrous sulfate . Another method involves ultrasound-assisted extraction from Penicillium brevicompactum, which optimizes the production of this compound using ultrasonic waves .
Industrial Production Methods: Industrial production of this compound often involves the extraction from fungal sources such as yeast and mushrooms. Methods like supercritical fluid extraction, microwave-assisted extraction, and ultrasonic extraction using organic solvents such as n-hexane, dichloromethane, or methanol are commonly employed .
Chemical Reactions Analysis
Types of Reactions: Ergosterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can occur at the double bonds present in the this compound structure.
Major Products:
Oxidation Products: this compound peroxide and other oxidized derivatives.
Reduction Products: Reduced forms of this compound, such as this compound alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have identified ergosterol as a promising candidate for cancer therapy. Research has shown that this compound can inhibit the proliferation of various cancer cell lines, particularly breast cancer cells.
Case Study: Breast Cancer Treatment
- Study Overview : A study published in Nature investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231) and found that it significantly inhibited cell viability and induced cell cycle arrest.
- Mechanism : The compound was observed to suppress the Wnt/β-catenin signaling pathway, which is crucial for cancer progression. This compound treatment led to decreased nuclear translocation of β-catenin and reduced expression of its downstream targets like c-Myc and Cyclin D1 .
- Results : The study demonstrated that this compound treatment reduced tumor spheroid volume and altered metabolic pathways critical for cancer development .
Pharmaceutical Precursor
This compound serves as an important precursor in the synthesis of various pharmaceutical compounds. It is utilized in the production of steroid hormones and vitamin D2.
Pharmaceutical Applications
- Steroid Hormones : this compound can be converted into cortisone and progesterone, which are widely used in clinical settings for their physiological activities.
- Vitamin D2 Production : this compound is a precursor for vitamin D2 synthesis, which has applications in both human health and agriculture, particularly in enhancing poultry production .
Antifungal Applications
As a major component of fungal cell membranes, this compound is integral to the structure and function of fungi. Its unique properties make it a target for antifungal drug development.
Antifungal Mechanism
- Targeting this compound : Many antifungal agents, such as azoles and polyenes, work by disrupting this compound biosynthesis or binding to this compound itself, thereby compromising fungal cell membrane integrity .
- Research Insights : Studies have shown that understanding this compound biosynthesis can lead to the development of new antifungal treatments that are more effective against resistant fungal strains .
Industrial Applications
This compound's bioactive properties have implications beyond medicine; it is also explored for use in food preservation and as a natural antimicrobial agent.
Food Industry
- This compound has been studied for its potential applications as a natural preservative due to its antimicrobial properties against various pathogens .
Summary Table of this compound Applications
Mechanism of Action
Ergosterol exerts its effects primarily by maintaining the integrity and fluidity of fungal cell membranes. It interacts with membrane-bound proteins and regulates membrane permeability . In the presence of ultraviolet light, this compound undergoes a chemical reaction to form vitamin D2, which is essential for calcium and phosphate metabolism in humans . This compound is also a target for antifungal drugs, which inhibit its biosynthesis, leading to the disruption of fungal cell membranes and ultimately cell death .
Comparison with Similar Compounds
Ergosterol vs. Phytosterols (β-Sitosterol, Stigmasterol, Campesterol)
Phytosterols, such as β-sitosterol, stigmasterol, and campesterol, share structural similarities with this compound but differ in side-chain modifications (Table 1). These differences significantly impact their biological activities:
- C-3 Substitution : this compound has a hydroxyl group at C-3, while this compound acetate contains an ester group. The hydroxyl group enhances anti-inflammatory activity, as seen in RAW264.7 macrophages, where this compound inhibits TNF-α production more effectively than its esterified counterpart .
- For example, at 25 µM, β-sitosterol reduced TNF-α by ~40%, whereas stigmasterol showed <20% inhibition .
- C-24 Alkyl Group : Campesterol (C-24 methyl) and β-sitosterol (C-24 ethyl) show comparable anti-inflammatory effects, suggesting minimal impact from this substitution .
Table 1: Structural Differences and Anti-Inflammatory Activity of Phytosterols
| Compound | C-3 Group | C-22 Bond | C-24 Group | TNF-α Inhibition (25 µM) |
|---|---|---|---|---|
| This compound | -OH | Absent | Methyl | 25% |
| This compound Acetate | -OAc | Absent | Methyl | <10% |
| β-Sitosterol | -OH | Absent | Ethyl | 40% |
| Stigmasterol | -OH | Present | Ethyl | 15% |
| Campesterol | -OH | Absent | Methyl | 20% |
This compound vs. Cholesterol
While this compound and cholesterol both stabilize membranes, their structural differences underlie fungal specificity:
Azoles (Fluconazole, Ketoconazole)
Azoles target CYP51, blocking lanosterol demethylation. Fluconazole reduces this compound levels by >50% in Candida albicans, but resistance arises via efflux pumps or CYP51 mutations .
Statins (Simvastatin)
Simvastatin inhibits HMGR, reducing this compound by 23–92% in C. glabrata. However, its efficacy is lower than novel compounds like Series 2 inhibitors (80–100% suppression) .
Novel Inhibitors
- Tetrazole Derivatives : At MIC values, these reduce this compound by 60–80% in fluconazole-resistant Candida via dual inhibition of CYP51 and membrane disruption .
- Dioxolane Compounds : Compound D26 achieves 100% inhibition by docking into CYP51’s active site, mimicking azoles .
Functional Redundancy and Toxicity
- Fungi vs. Mammals : Azoles’ cross-reactivity with human CYP450 enzymes causes hepatotoxicity, whereas statins’ HMGR inhibition in humans leads to myopathy .
- Viridiofungins : Despite inhibiting squalene synthase, their fungicidal activity is independent of this compound depletion, unlike allylamines (e.g., terbinafine) .
Environmental and Biotechnological Implications
- Sterol Composition Modulation: Ag⁺ supplementation in Inonotus obliquus cultures increases lanosterol (56.8%) while reducing this compound (18.5%), demonstrating environmental control over sterol profiles .
Biological Activity
Ergosterol, a sterol found predominantly in fungal membranes and certain plants, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties, therapeutic potentials, and mechanisms of action of this compound, supported by various case studies and research findings.
Chemical Structure and Properties
This compound (C27H44O) is structurally similar to cholesterol but contains a double bond between carbons 22 and 23 and a methyl group at carbon 24. This unique structure contributes to its distinct biological functions, particularly in modulating membrane fluidity and integrity in fungi.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Helicobacter pylori and Candida species . The mechanism involves disrupting membrane integrity, leading to cell death. A study highlighted that this compound's efficacy against H. pylori is attributed to its ability to alter membrane permeability and fluidity, which is critical for bacterial survival .
Antidiabetic Effects
Research indicates that this compound may play a role in managing diabetes. In streptozotocin-induced diabetic mice, this compound treatment restored metabolic balance by modulating signaling pathways such as PI3K/Akt/NF-κB. It enhanced glucose uptake in muscle cells by upregulating glucose transporter 4 (GLUT4) and promoting the phosphorylation of Akt .
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in various models of neurodegeneration. A study investigated its effects on ischemic stroke models, revealing that this compound administration significantly reduced neuronal damage and infarction size . The compound appears to exert its protective effects by modulating oxidative stress pathways and enhancing neuronal survival.
Anticancer Activity
This compound shows promising anticancer activity across multiple cancer types. For instance:
- Breast Cancer : this compound inhibited cell viability in MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. Treatment with this compound not only reduced cell survival but also impeded cell cycle progression and spheroid formation .
- Liver Cancer : A combination treatment of this compound with amphotericin B (AmB) resulted in a synergistic effect that significantly enhanced cytotoxicity against hepatocellular carcinoma (HCC) cells. The pretreatment with this compound led to increased reactive oxygen species (ROS) levels and cellular debris accumulation, indicating enhanced apoptosis .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Modulation : this compound's incorporation into cellular membranes alters fluidity, affecting protein function and signaling pathways.
- Signal Transduction : this compound influences key signaling pathways involved in inflammation, apoptosis, and metabolism.
- Oxidative Stress Regulation : It modulates oxidative stress responses, contributing to its neuroprotective effects.
Data Table: Summary of Biological Activities of this compound
Case Studies
- Antidiabetic Effects : In a study involving diabetic mice, this compound treatment improved renal function by reducing mesangial cell proliferation and enhancing glucose uptake mechanisms .
- Neuroprotection : this compound was shown to significantly reduce infarction size when administered post-stroke in rat models, highlighting its potential for therapeutic use in neurodegenerative diseases .
- Cancer Treatment : A combination therapy using this compound with AmB demonstrated enhanced cytotoxic effects on liver cancer cells, suggesting that this compound can potentiate the effects of existing chemotherapeutics .
Q & A
Q. What experimental methods are recommended for quantifying ergosterol in fungal membranes, and how can their accuracy be validated?
this compound quantification typically involves lipid extraction (e.g., saponification with KOH/ethanol), followed by separation via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Validation requires calibration curves using this compound standards (≥98% purity) and internal controls like cholesterol to assess recovery rates. Replicate analyses (n ≥ 3) and statistical validation (e.g., ANOVA for inter-sample variance) are critical to ensure precision .
Q. How can researchers design experiments to investigate this compound’s role in fungal membrane integrity under stress conditions?
Use a completely randomized design (CRD) with triplicate samples for each treatment (e.g., antifungal agents, pH shifts). Measure this compound content alongside membrane permeability assays (e.g., propidium iodide uptake). Normalize data to fungal biomass (dry weight or DNA content). Statistical packages like SPSS or R should be used for ANOVA and post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .
Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships?
Start with this compound’s core structure (5,7-diene, 3β-hydroxy group) and modify functional groups (e.g., methylation, oxidation) using regioselective catalysts. Characterize analogs via NMR, mass spectrometry, and X-ray crystallography. Validate bioactivity through yeast mutant strains (e.g., Saccharomyces cerevisiae ergΔ) lacking endogenous this compound .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported antioxidant activity across studies?
Discrepancies often arise from methodological variability (e.g., oxidation assays like DPPH vs. ORAC). Conduct sensitivity analyses to test assay conditions (pH, temperature) and standardize protocols. Use meta-analysis tools (e.g., RevMan) to reconcile data from ≥5 independent studies, adjusting for publication bias via funnel plots .
Q. What integrative approaches can link this compound biosynthesis to fungal pathogenicity in multi-omics studies?
Combine transcriptomics (RNA-seq of ERG genes), lipidomics (LC-MS profiling), and phenomics (hyphal growth assays). Use pathway enrichment tools (e.g., KEGG Mapper) to correlate this compound levels with virulence factors. Validate findings via CRISPR-Cas9 knockout strains and in vivo infection models .
Q. How can computational modeling improve the understanding of this compound’s interactions with antifungal drugs?
Apply molecular dynamics simulations (e.g., GROMACS) to model this compound-lipid bilayers and dock azole drugs (e.g., fluconazole) to CYP51 targets. Validate predictions with surface plasmon resonance (SPR) binding assays and free-energy perturbation calculations .
Q. What statistical methods are optimal for analyzing time-series data in this compound biosynthesis studies?
Use mixed-effects models to account for intra-sample variability over time. For circadian regulation studies, apply Fourier transforms or Cosinor analysis. Report confidence intervals (95% CI) and effect sizes (e.g., Cohen’s d) to quantify biosynthetic rate changes .
Methodological Guidelines
- Data Collection : Use standardized extraction protocols (e.g., Bligh-Dyer method) and document instrument parameters (e.g., GC column type, temperature gradients) for reproducibility .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding from pharmaceutical companies) and adhere to journal guidelines for supplemental data submission (e.g., Beilstein Journal’s requirements for compound characterization) .
- Literature Synthesis : Prioritize peer-reviewed databases (PubMed, Web of Science) over commercial platforms. Use Boolean operators (AND/OR/NOT) in Google Scholar to filter studies by methodology (e.g., "this compound AND HPLC") .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
